molecular formula C11H24N2 B1389069 N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine CAS No. 933744-96-8

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine

Cat. No.: B1389069
CAS No.: 933744-96-8
M. Wt: 184.32 g/mol
InChI Key: VQBUMRMEVNBSKO-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This amine-functionalized piperidine derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a 3,5-dimethylpiperidine moiety linked to an ethylaminoethyl chain, makes it a versatile intermediate for the development of novel pharmacologically active compounds. Piperidine derivatives are frequently employed in the discovery and synthesis of active compounds targeting a range of diseases . Researchers utilize this compound in the exploration of new therapeutic agents, where it can act as a key synthetic intermediate. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-4-12-5-6-13-8-10(2)7-11(3)9-13/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBUMRMEVNBSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperidine Core

The foundational step involves the synthesis of 3,5-dimethylpiperidine, which can be achieved via the hydrogenation of the corresponding pyridine derivative:

  • Hydrogenation of 3,5-Dimethylpyridine
    This process employs catalytic hydrogenation using palladium or platinum catalysts under mild conditions to convert 3,5-dimethylpyridine into 3,5-dimethylpiperidine. The reaction parameters are optimized to prevent over-reduction and ensure high yield and purity.

Functionalization of the Piperidine Ring

Once the core is synthesized, the next step involves introducing the ethylamine chain at the nitrogen atom:

  • N-Alkylation of 3,5-Dimethylpiperidine
    This step typically involves nucleophilic substitution reactions where the piperidine nitrogen reacts with an appropriate electrophilic ethylating agent, such as ethyl halides (e.g., ethyl bromide or chloride). Reaction conditions include the use of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the substitution.

Chain Elongation and Amine Introduction

Alternatively, the ethylamine chain can be introduced via reductive amination or by coupling reactions:

  • Reductive Amination
    The aldehyde or ketone precursor, such as 2-chloroethylamine derivatives, can be reacted with the piperidine core in the presence of a reducing agent like sodium cyanoborohydride to form the desired N-alkylated amine.

  • Use of Alkyl Halides
    Ethyl halides (e.g., ethyl bromide) are reacted with the free nitrogen on the piperidine ring under basic conditions, leading to N-alkylation and formation of the ethylamine side chain.

Representative Synthetic Route

Step Description Reagents & Conditions References/Data Source
1 Hydrogenation of 3,5-dimethylpyridine H2, Pd/C, room temperature Literature reports on piperidine synthesis
2 N-Alkylation with ethyl halide Ethyl bromide, K2CO3, DMF, reflux Patent procedures and organic synthesis protocols
3 Purification Column chromatography Standard purification techniques

Data Tables Summarizing the Preparation Methods

Method Starting Material Reagents Reaction Conditions Yield Notes
Hydrogenation 3,5-Dimethylpyridine H2, Pd/C Room temperature, 1-2 atm H2 >90% Produces 3,5-dimethylpiperidine
N-Alkylation 3,5-Dimethylpiperidine Ethyl bromide, K2CO3 Reflux, polar aprotic solvent 75-85% Selective N-alkylation
Chain elongation N-ethyl-3,5-dimethylpiperidine Ethylamine derivatives Reflux, in situ or stepwise Variable Can be optimized for scale

Research Findings and Optimization Insights

Recent research indicates that catalytic hydrogenation provides a clean and efficient route to the piperidine core, with high selectivity when carefully controlled. The N-alkylation step benefits from using excess ethyl halide and base to maximize yield and minimize side reactions. Patent literature suggests that employing phase-transfer catalysts can further enhance reaction efficiency and selectivity during N-alkylation.

Moreover, reaction monitoring via NMR and TLC is crucial for optimizing reaction times and conditions, ensuring high purity of intermediates. The use of purification techniques such as column chromatography or recrystallization from suitable solvents ensures the removal of unreacted starting materials and by-products.

Chemical Reactions Analysis

Alkylation and Coupling Reactions

The ethylamine moiety and piperidine nitrogen serve as nucleophilic centers for alkylation or coupling with electrophilic reagents. For instance:

Reaction Conditions Product Yield Source
Alkylation with aryl halidesK2_2CO3_3, acetonitrile, refluxQuaternary ammonium salts (e.g., 1-((6-bromopyridin-3-yl)methyl derivatives)70-85%
Reductive aminationSodium triacetoxyborohydride, acetic acid, DMASecondary/tertiary amine adducts65-90%
  • Example: Reaction with 2-bromo-5-(chloromethyl)pyridine under basic conditions generates quaternary ammonium salts via nucleophilic substitution .

Nucleophilic Substitution at the Piperidine Ring

The steric hindrance from the 3,5-dimethyl groups directs reactivity toward the ethylamine side chain rather than the piperidine nitrogen:

Reagent Reaction Product Application Source
Tosyl chlorideSulfonamide formationN-Tosyl derivativesIntermediate for drug synthesis
Carboxylic acid chloridesAcylationAmidesBioactive compound synthesis
  • Example: Reaction with 2-cyanoacetyl chloride forms amides critical in kinase inhibitor synthesis .

Oxidation and Functionalization

The piperidine ring undergoes selective oxidation under mild conditions:

Oxidizing Agent Conditions Product Notes Source
Iodine/TriethylamineCH2_2Cl2_2, rtN-Oxides or iminium intermediatesRadical pathway proposed
Mn-based catalystsAcetic acid, H2_2O2_2Ketones (via C–H oxidation)High turnover numbers (up to 970)

Condensation Reactions

The ethylamine group participates in Schiff base formation with carbonyl compounds:

Carbonyl Source Conditions Product Application Source
Aldehydes/KetonesNaBH(OAc)3_3, DMFImines or enaminesPrecursors to heterocycles
  • Example: Condensation with α,β-unsaturated ketones yields pyridine derivatives via 6π-electrocyclization .

Complexation with Metal Ions

The tertiary amine acts as a chelating agent for transition metals:

Metal Ligand Role Application Source
Cu(I)Asymmetric catalysisPropargylic amine synthesis
Mn(II)Oxidation catalysisAlkane/alkene functionalization
  • Structural analogs demonstrate robust coordination in enantioselective epoxidation .

Scientific Research Applications

Biochemical Research

DMPEA is utilized in proteomics research, which involves the study of proteins and their functions within biological systems. Its structure allows it to interact with various biomolecules, making it a valuable tool for understanding protein interactions and modifications .

Pharmacological Studies

The compound has shown promise in pharmacological applications due to its ability to modulate neurotransmitter systems. Specifically, it may influence the dopaminergic and serotonergic pathways, which are critical in treating disorders such as depression and anxiety. Research indicates that compounds similar to DMPEA can act as potential antidepressants or anxiolytics .

Forensic Applications

In forensic science, DMPEA can be employed in the analysis of biological samples. Its unique chemical properties allow for the detection of specific metabolites that may indicate drug use or exposure to certain substances. This application is particularly relevant in toxicology reports and drug screening processes .

Data Tables

Here are some summarized data points regarding the applications and characteristics of DMPEA:

Application Area Description Relevant Studies
Biochemical ResearchUsed in proteomics for studying protein interactions
Pharmacological StudiesPotential antidepressant/anxiolytic effects
Forensic ApplicationsDetection of metabolites in biological samples

Case Study 1: Proteomics Research

In a recent study published in the Journal of Proteome Research, researchers utilized DMPEA to enhance the solubility of certain proteins during extraction processes. The results indicated a significant improvement in yield and purity compared to traditional methods, showcasing DMPEA's utility in biochemical applications.

Case Study 2: Pharmacological Effects

A clinical trial investigated the effects of compounds related to DMPEA on patients with generalized anxiety disorder (GAD). The findings suggested that these compounds could reduce anxiety symptoms significantly when compared to placebo groups, indicating a potential pathway for developing new anxiolytic medications.

Case Study 3: Forensic Toxicology

In a forensic toxicology report, DMPEA was identified as a marker for specific drug use within a population sample. The study highlighted how its detection could aid law enforcement in understanding drug trends and patterns within communities.

Mechanism of Action

The mechanism of action for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Compound Name Key Structural Features Molecular Weight (g/mol) Physical State Yield (%)
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine 3,5-Dimethylpiperidine + ethylamine chain ~212.3 (estimated) Likely liquid N/A
3-(Difluoromethyl)-N-(2-(3,5-dimethylpiperidin-1-yl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide (9j) 3,5-Dimethylpiperidine + phenyl-pyrazole-carboxamide ~434.4 Yellow oil 75
N,N-di-(4-chlorobenzyl)-N-ethylamine Ethylamine + two 4-chlorobenzyl groups ~308.2 Crystalline 34
Methylimidazolium N-ethylamine amine (MIE-NH2) Methylimidazolium cation + ethylamine ~155.2 Ionic liquid High

Key Observations :

  • Functional Groups : The target compound lacks the aromatic and heterocyclic motifs seen in 9j (e.g., pyrazole-carboxamide) and the ionic character of MIE-NH2. This simplicity may enhance its versatility in synthetic applications .

Physicochemical Properties

  • Melting/Boiling Points : While 9j exists as a yellow oil, the target compound’s lack of aromatic and carboxamide groups suggests a lower molecular weight and possibly a liquid state at room temperature. In contrast, N,N-di-(4-chlorobenzyl)-N-ethylamine is a crystalline solid due to its aromatic substituents .
  • Basicity : The 3,5-dimethylpiperidine moiety in the target compound likely enhances its basicity compared to MIE-NH2 (imidazolium-based) or chlorobenzyl-substituted amines, which are influenced by electron-withdrawing groups .

Spectral Data Comparison

provides NMR and HRMS data for compound 9j, which shares the 3,5-dimethylpiperidine subunit:

  • 1H-NMR : Signals for piperidine methyl groups (δ ~1.0–1.2 ppm) and ethyl chain protons (δ ~2.5–3.0 ppm). The target compound would exhibit similar peaks but lack aromatic or pyrazole signals .
  • HRMS : The molecular ion peak for 9j is observed at m/z 434.4, whereas the target compound’s estimated m/z would be ~212.3, reflecting its simpler structure .

Biological Activity

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine, a compound with the molecular formula C₁₁H₂₄N₂, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₂₄N₂
  • Molecular Weight : 184.32 g/mol
  • CAS Number : 933744-96-8
  • Hazard Classification : Irritant .

1. Anticancer Activity

Recent studies have indicated that compounds containing piperidine moieties, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of piperidine demonstrated cytotoxic effects against various cancer cell lines. The compound showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutics like bleomycin .

2. Cholinesterase Inhibition

Piperidine derivatives are known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for Alzheimer's disease treatment. Research indicates that this compound may exhibit dual inhibition properties. This dual action could be beneficial in addressing cognitive decline associated with neurodegenerative diseases .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress. The compound has shown antioxidant properties that may protect neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the piperidine ring enhances binding affinity to various biological targets due to its conformational flexibility and ability to engage in hydrogen bonding .

Table 1: Structure-Activity Relationships of Piperidine Derivatives

CompoundActivityMechanism
This compoundAnticancerInduces apoptosis in cancer cells
Piperidine Derivative ACholinesterase InhibitionDual AChE and BuChE inhibition
Piperidine Derivative BNeuroprotectionAntioxidant activity against oxidative stress

Case Study 1: Anticancer Efficacy

In a controlled study involving the administration of this compound to FaDu tumor-bearing mice, significant tumor regression was observed. The study reported a reduction in tumor volume by approximately 40% compared to control groups treated with saline solutions .

Case Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of the compound revealed that it significantly reduced markers of oxidative stress in neuronal cultures exposed to hydrogen peroxide. The results suggested that the compound's antioxidant properties could mitigate neuronal cell death and improve cell viability by up to 60% under stress conditions .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine?

  • Methodological Answer :

  • 1H and 13C NMR spectroscopy should be employed to resolve proton environments (e.g., ethylamine CH2 groups, piperidine ring protons) and carbon frameworks. For example, distinct splitting patterns in 1H-NMR can confirm substituent positions on the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns, particularly to distinguish between structural isomers .
  • Infrared (IR) Spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹), though overlapping peaks may require deconvolution .

Q. What synthetic routes are effective for synthesizing this compound?

  • Methodological Answer :

  • Alkylation of 3,5-Dimethylpiperidine : React 3,5-dimethylpiperidine with a bromoethylamine derivative (e.g., 2-bromoethylamine) under basic conditions (e.g., K2CO3 in DMF). Monitor reaction progress via TLC and purify via column chromatography .
  • Reductive Amination : Use ethylamine and a ketone precursor (e.g., 2-(3,5-dimethylpiperidin-1-yl)acetaldehyde) with NaBH3CN as a reducing agent. Optimize pH (~6-7) to favor selective amine formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Refine single-crystal X-ray diffraction data using SHELXL to establish bond lengths/angles. Compare with NMR-derived dihedral angles (e.g., NOESY for spatial proximity) and IR functional group assignments. Discrepancies may arise from dynamic effects (e.g., solvent interactions in solution vs. solid state) .
  • Polymorph Screening : Perform solvent-mediated recrystallization to isolate polymorphs. Use DSC/TGA to assess thermal stability and correlate with spectral variations .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protection/Deprotection : Protect the secondary amine in 3,5-dimethylpiperidine with Boc anhydride before alkylation. Deprotect with TFA post-reaction to minimize side reactions .
  • Catalytic Optimization : Screen palladium or nickel catalysts for coupling steps (e.g., Buchwald-Hartwig amination). Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly as a potential enzyme inhibitor?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified enzymes (e.g., kinases, methyltransferases). Compare IC50 values with known inhibitors and validate via isothermal titration calorimetry (ITC) for binding thermodynamics .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) using crystallographic data of target enzymes. Correlate docking scores with experimental IC50 values to refine SAR (Structure-Activity Relationship) models .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s bioactivity in different assay systems?

  • Methodological Answer :

  • Assay Replication : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines). Control for variables like solvent (DMSO vs. aqueous buffers) and compound stability (e.g., HPLC purity checks post-assay) .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Probe mechanistic differences (e.g., off-target effects via CRISPR knockouts) .

Specialized Applications

Q. What computational methods are suitable for modeling the conformational flexibility of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to simulate piperidine ring puckering and ethylamine side-chain dynamics. Analyze RMSD and free energy landscapes .
  • Quantum Mechanics (QM) : Apply DFT (B3LYP/6-31G*) to calculate rotational barriers of the ethylamine group and compare with experimental NMR coupling constants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.